(2S)-2-[(4-methylphenyl)methyl]pyrrolidine
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Overview
Description
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and (S)-proline.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Procedure: The (S)-proline is first deprotonated by the base, followed by nucleophilic substitution with 4-methylbenzyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to its biological activity, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine: vs. : The (2R) isomer has a different spatial arrangement, leading to different biological activities.
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine: vs. : The piperidine analog has a six-membered ring, which may result in different chemical and biological properties.
Uniqueness
(2S)-2-[(4-Methylphenyl)methyl]-pyrrolidine is unique due to its specific chiral configuration and the presence of the 4-methylphenylmethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H17N |
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Molecular Weight |
175.27 g/mol |
IUPAC Name |
(2S)-2-[(4-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4-7,12-13H,2-3,8-9H2,1H3/t12-/m0/s1 |
InChI Key |
GEWCVCGRSMUACB-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCN2 |
Origin of Product |
United States |
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